molecular formula C14H9ClN2O3S B2925361 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 477868-37-4

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2925361
CAS No.: 477868-37-4
M. Wt: 320.75
InChI Key: RRVSTDGMSYWQNN-VOTSOKGWSA-N
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Description

The compound 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is a heterocyclic molecule featuring a benzothiophene core fused with an oxazole ring. Key structural attributes include:

  • Benzothiophene moiety: A sulfur-containing bicyclic system substituted with chlorine at position 3, enhancing electron-withdrawing effects.
  • Oxazole ring: Substituted with a nitro group (position 4) and a methyl group (position 3), which influence electronic and steric properties.
  • (E)-ethenyl linker: Connects the benzothiophene and oxazole systems, stabilizing the planar configuration.

Properties

IUPAC Name

5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c1-8-14(17(18)19)10(20-16-8)6-7-12-13(15)9-4-2-3-5-11(9)21-12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVSTDGMSYWQNN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is a member of the oxazole family, which has garnered interest due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a benzothiophene moiety and a nitro group, which are known to influence its biological activity. The chemical formula is C14H11ClN2O3C_{14}H_{11}ClN_{2}O_{3} with a molecular weight of approximately 292.7 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities including:

  • Anticancer Activity: Preliminary studies indicate that it may exhibit cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties: Some derivatives of similar structures have shown potential as antimicrobial agents.
  • Anti-inflammatory Effects: The presence of the nitro group suggests possible anti-inflammatory activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds with similar structures. For instance, studies on related oxazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
5-Nitroindazole DerivativeHT-2910.0
Benzothiophene DerivativeMCF-74.5
Oxazole DerivativeHepG26.0

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation: Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Interaction with DNA: Compounds with nitro groups can form reactive intermediates that interact with DNA, leading to cytotoxic effects.

Case Studies

A notable study examined the effects of a structurally similar compound on cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at concentrations as low as 5 µM. This suggests that modifications in the structure can enhance or diminish biological activity.

Case Study: Antitumor Activity in Vivo

A study conducted on mice bearing tumor xenografts demonstrated that administration of a related oxazole derivative resulted in a marked reduction in tumor size compared to control groups. This highlights the potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Analogues with Benzothiophene/Benzothiazole Cores

Compound Name Core Structure Substituents Key Properties/Applications Reference
Target Compound Benzothiophene + Oxazole 3-Cl, 4-NO₂, 3-Me Not explicitly reported; inferred electronic modulation for reactivity
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-Cl, 2-(4-MeO-phenyl) Bioactive heterocyclic compound; studied for antimicrobial properties
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-Cl-benzylideneamino, 2-Cl-phenyl Forms hydrogen-bonded supramolecular structures; potential for crystal engineering

Key Observations :

  • The target compound’s benzothiophene core differs from benzothiazole () in sulfur position, affecting aromaticity and interaction with biological targets.
  • The nitro group in the oxazole ring may enhance electrophilicity compared to methoxy or thione groups in analogs .

Isoxazole and Oxazole Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Oxazole 3-Me, 4-NO₂, benzothiophene-ethenyl Unknown; structural similarity suggests antimycobacterial potential
5-[(E)-2-(3,5-Dichloro-4-pyridinyl)ethenyl]-3-isoxazolecarboxylic acid ethyl ester Isoxazole Pyridinyl-ethenyl, COOEt MIC 0.59 μM (MABA assay); antimycobacterial
5-[(E)-2-(6-Methoxy-4-quinolinyl)ethenyl]-3-isoxazolecarboxylic acid butyl ester Isoxazole Quinolinyl-ethenyl, COOBu MIC 1.8 μM (LORA assay); comparable to INH/RMP

Key Observations :

  • Ethenyl linkers in both compounds suggest planar conformations critical for target binding, as seen in antimycobacterial agents .

Stilbene and Styryl Derivatives

Compound Name Core Structure Substituents Pharmacokinetic Profile Reference
Target Compound Styryl-oxazole Benzothiophene, NO₂, Me Unreported; nitro group may reduce solubility
Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) Stilbene 4-OH-phenyl, 3,5-diOH High antioxidant activity; poor bioavailability
1,3-Benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] Stilbene 4-Me-phenyl, 1,3-diOH Improved pharmacokinetics in vivo

Key Observations :

  • The target’s nitro and methyl groups contrast with hydroxyl groups in stilbenes, likely reducing solubility but enhancing metabolic stability .
  • Ethenyl configurations (E vs. Z) in stilbenes influence bioactivity; the target’s (E)-configuration may similarly optimize binding interactions.

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